Perfluoro(dibutylmethylamine)

描述

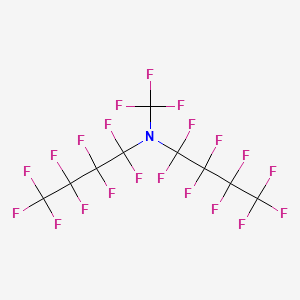

Structure

3D Structure

属性

CAS 编号 |

514-03-4 |

|---|---|

分子式 |

N(C4F9)2(CF3) C9F21N |

分子量 |

521.07 g/mol |

IUPAC 名称 |

1,1,2,2,3,3,4,4,4-nonafluoro-N-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-N-(trifluoromethyl)butan-1-amine |

InChI |

InChI=1S/C9F21N/c10-1(11,5(18,19)20)3(14,15)7(24,25)31(9(28,29)30)8(26,27)4(16,17)2(12,13)6(21,22)23 |

InChI 键 |

PSJKAILWKIKKNU-UHFFFAOYSA-N |

规范 SMILES |

C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F)(F)F)(F)F |

产品来源 |

United States |

Synthesis and Synthetic Methodologies of Perfluoro Dibutylmethylamine

Electrochemical Perfluorination Processes

Electrochemical fluorination (ECF) stands as a cornerstone for the industrial production of perfluorinated compounds, including perfluoro(dibutylmethylamine). researchgate.net The process generally involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (B91410). wikipedia.org

Simons Process Applications and Refinements

The Simons process is a well-established electrochemical fluorination method used for the synthesis of organofluorine compounds like perfluorinated amines. wikipedia.orgresearchgate.net It involves the electrolysis of a solution containing the organic starting material, in this case, dibutylmethylamine, in anhydrous hydrogen fluoride (aHF). researchgate.netfu-berlin.de The process typically operates at cell potentials between 5 and 6 volts. wikipedia.org

Anodic Performance and Electrode Material Research (e.g., Nickel, Carbon)

The choice of anode material is critical in electrochemical perfluorination. Nickel is a commonly used anode material due to its excellent corrosion resistance in anhydrous hydrogen fluoride. researchgate.netthieme-connect.de During the Simons process, a film of nickel fluoride, potentially containing Ni(III) or Ni(IV) species, forms on the anode surface and is considered the active fluorinating agent. thieme-connect.decore.ac.uk

Besides nickel, carbon anodes are also utilized, particularly in the Phillips Petroleum process, which employs molten potassium fluoride in hydrogen fluoride. wikipedia.org For partial fluorinations, platinum electrodes are often preferred due to their stability in the presence of amine-HF complexes. google.com Research has also explored the use of other materials like glassy carbon and copper cathodes in related electrochemical fluorination reactions. semanticscholar.org

Table 1: Anode Materials in Electrochemical Fluorination

| Anode Material | Process/Application | Key Characteristics |

| Nickel | Simons Process (Perfluorination) | Forms an active nickel fluoride film; good corrosion resistance in aHF. researchgate.netthieme-connect.de |

| Carbon (Porous Graphite) | Phillips Petroleum Process | Used in molten KHF2; allows for vapor phase fluorination. wikipedia.org |

| Platinum | Partial Fluorination | High stability against HF complexes. google.com |

Electrolyte Systems and Their Influence (e.g., Anhydrous Hydrogen Fluoride, Ionic Liquids)

Anhydrous hydrogen fluoride (aHF) is the most common electrolyte for electrochemical perfluorination, serving as both the solvent and the fluorine source. thieme-connect.de The conductivity of aHF can be enhanced by adding supporting electrolytes, such as alkali fluorides. thieme-connect.de

To overcome issues like anodic passivation, alternative electrolyte systems have been developed. lew.ro These include complexes of hydrogen fluoride with amine bases, such as triethylamine-hydrogen fluoride (Et3N·nHF) mixtures. google.comlew.ro These complexes can function as the electrolyte, fluorinating agent, and solvent. google.com For instance, Et3N·5HF has been shown to be a stable and effective electrolyte for the fluorination of certain organic compounds. lew.ro More recent research has focused on fluoride-based eutectic electrolytes, like those composed of tetramethylammonium (B1211777) fluoride and N-methyltrifluoroacetamide, which exhibit high electrochemical oxidation stability. jst.go.jp

Alternative Synthetic Routes and Methodological Innovations

While electrochemical fluorination is the dominant method, research continues into alternative and improved synthetic strategies. One approach involves the co-fluorination of tertiary amines with other organic compounds. For example, tertiary aliphatic amines can be used as electrolytic additives during the electrochemical fluorination of other substances, which can increase the yield of the primary perfluorinated product. google.com

Another area of innovation lies in the deconstructive fluorination of cyclic amines. This method involves the cleavage of C(sp³)–C(sp³) bonds in saturated nitrogen heterocycles to create fluorinated amine derivatives. nih.gov Additionally, a direct synthesis method has been developed to produce N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines, highlighting novel approaches to creating complex perfluorinated structures. rsc.org

Purification Strategies for High Purity Perfluoro(dibutylmethylamine)

The crude product from electrochemical fluorination is a mixture containing the desired perfluorinated amine, partially fluorinated intermediates, and isomers. researchgate.netelectrochem.org Achieving high purity Perfluoro(dibutylmethylamine) requires effective purification methods.

Distillation is a primary technique used to separate the components of the raw product mixture. google.com However, the presence of close-boiling impurities can make simple distillation ineffective. sciforum.net In such cases, heteroazeotropic distillation has been shown to be a successful strategy. For example, the addition of acetone (B3395972) as a separating agent can significantly improve the separation factor, allowing for the purification of perfluorinated compounds to a high degree of purity (e.g., >99.8%) in a single cycle. sciforum.net

Advanced Applications and Functional Roles in Specialized Systems

Microfluidic Systems and Droplet Manipulation

Droplet-based microfluidics is a technology that utilizes discrete droplets, often on the picoliter to nanoliter scale, as individual microreactors for high-throughput experiments. rhhz.net The choice of the continuous phase, or carrier fluid, is critical to the stability and performance of these systems. Perfluoro(dibutylmethylamine) is frequently employed as a carrier fluid due to its unique characteristics.

Carrier Fluid Design and Optimization for Micro-scale Reactions

The design and optimization of carrier fluids are essential for controlling micro-scale reactions within droplets. Perfluoro(dibutylmethylamine), often as a component of mixtures like Fluorinert™ FC-40, serves as an ideal carrier fluid. google.com Its primary role is to encapsulate and separate aqueous droplets, preventing cross-contamination and allowing for precise manipulation. rhhz.net The optimization of such systems involves leveraging the fluid's properties to ensure stable droplet generation and transport.

The effectiveness of perfluorinated liquids like Perfluoro(dibutylmethylamine) stems from their immiscibility with the aqueous droplets that typically carry biological or chemical reagents. This property ensures that the droplets maintain their integrity and composition. Furthermore, the high gas permeability of fluorinated oils is beneficial for long-term cell-based assays conducted within droplets. The design of microfluidic devices, such as those with T-junction or flow-focusing geometries, relies on the hydrodynamic properties of the carrier fluid to generate uniform droplets with high frequency. rhhz.net

Table 1: Selected Physicochemical Properties of Perfluoro(dibutylmethylamine)

| Property | Value |

|---|---|

| Molecular Formula | C₉F₂₁N nih.govnist.gov |

| Molecular Weight | 521.07 g/mol nih.gov |

| Boiling Point | 158.0 - 173.0 °C amazonaws.comamazonaws.com |

| Density | 1.845 - 1.895 g/mL amazonaws.comamazonaws.com |

| IUPAC Name | 1,1,2,2,3,3,4,4,4-nonafluoro-N-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-N-(trifluoromethyl)butan-1-amine nih.gov |

Applications in Biomolecular Manipulation and Analysis (e.g., Protein Crystallization, MALDI-MS Sample Preparation)

The inert and non-interfering nature of Perfluoro(dibutylmethylamine) makes it highly valuable for sensitive biomolecular applications. In digital (droplet) microfluidics, this compound facilitates the handling of proteins and aids in surfactant-assisted crystallization directly within the microfluidic system for subsequent analysis. escholarship.org

A significant application is in sample preparation for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). Droplets containing analytes such as peptides or proteins can be precisely deposited onto a substrate under a layer of a perfluorinated oil like a mixture containing perfluoro-n-dibutylmethylamine (Fluorinert FC-40). google.com This method allows for the controlled combination of droplets, for instance, adding a droplet containing a MALDI matrix to a droplet containing the protein sample. google.com This technique is instrumental in the analysis of protein-RNA cross-links, where it helps elucidate molecular contacts within ribonucleoprotein particles. nih.gov The use of Perfluoro(dibutylmethylamine) as the immiscible fluid ensures that the aqueous droplets containing the biomolecules can be manipulated and prepared for analysis without significant sample loss or contamination. google.comescholarship.org

Hydrodynamics of Liquid-Liquid Taylor Flows in Micro- and Mini-Capillaries

Taylor flow, a segmented flow pattern where droplets or bubbles are separated by a continuous liquid phase, is a critical area of study in microfluidics. amazonaws.comamazonaws.com Experimental investigations into the hydrodynamics of liquid-liquid Taylor flows have utilized Perfluoro(dibutylmethylamine) as the continuous phase to understand droplet mobility and pressure drop in micro- and mini-capillaries. amazonaws.comamazonaws.com

Research has shown a complex relationship between droplet velocity and various parameters, including droplet length, viscosity ratio, Reynolds number, and Bond number. amazonaws.comamazonaws.com One key finding is that as droplet length surpasses a certain threshold, its velocity becomes independent of its length. amazonaws.comamazonaws.com These studies are crucial for optimizing the design of microfluidic devices for chemical reactions and analysis, such as DNA analysis and polymer particle formation. amazonaws.com A novel, non-intrusive optical measurement technique has been developed to characterize slug length and velocity in these flows, aiding in a better comprehension of the experimental data. amazonaws.comamazonaws.com Furthermore, new correlations have been proposed to more accurately estimate the interfacial pressure drop in liquid-liquid Taylor flows, which is vital for device optimization. amazonaws.comamazonaws.com

Table 2: Parameters in Experimental Liquid-Liquid Taylor Flow Studies

| Parameter | Range/Value | Significance |

|---|---|---|

| Capillary Diameter | 800 µm | Defines the scale of the microfluidic system. amazonaws.com |

| Capillary Number (Ca) | 0.05 to 3.2 | Represents the relative effect of viscous forces versus surface tension. amazonaws.comamazonaws.com |

| Viscosity Ratio (Carrier/Dispersed) | 0.059 to 23.2 | Influences droplet mobility and flow dynamics. amazonaws.comamazonaws.com |

| Droplet Velocity Scaling | Scales with ~ Ca⁰.⁵ | Describes the relationship between droplet speed and capillary number for long droplets. amazonaws.comamazonaws.com |

Thermal Management and Heat Transfer Applications

The dissipation of high heat fluxes from small areas is a major challenge in modern electronics and high-power devices. The unique properties of perfluorinated fluids make them suitable for advanced cooling applications.

Role in Microchannel Heat Sink Technologies

Microchannel heat sinks are devices that transfer heat from a surface to a fluid flowing through micro-scale channels. nih.gov The use of two-phase flows, such as liquid-liquid Taylor flows, within these microchannels can significantly enhance heat transfer rates. amazonaws.comamazonaws.com Research indicates that liquid-liquid flows can increase heat transfer rates by up to 700% compared to standard single-phase flows. amazonaws.com

Perfluoro(dibutylmethylamine), used as the continuous phase in such systems, contributes to this enhanced thermal performance. Its high density and thermal stability allow it to effectively absorb and transport heat. The segmentation in Taylor flow induces internal circulation within the droplets and the surrounding fluid, which disrupts thermal boundary layers and promotes more efficient heat exchange. The design of microchannel heat sinks, including channel height and header length, is optimized to ensure uniform flow and maximize thermal efficiency. nih.gov

Fluid Dynamics in Advanced Cooling Systems

The fluid dynamics within advanced cooling systems utilizing two-phase flows are complex. The utilization of these flows in microdevices enables the dissipation of very high heat fluxes within a confined space while maintaining minimal temperature variations across the cooled surface. amazonaws.comamazonaws.com This is particularly critical for applications like concentrated photovoltaic (CPV) modules, where overheating can significantly reduce electrical efficiency. nih.gov

The study of liquid-liquid Taylor flow hydrodynamics provides essential insights for the design of these cooling systems. amazonaws.comamazonaws.com Understanding factors like pressure drop, droplet velocity, and the influence of fluid properties is necessary to engineer efficient and reliable thermal management solutions. The ability to maintain stable, predictable flow regimes, as characterized in hydrodynamic studies, is paramount for implementing these advanced cooling strategies in real-world applications.

Materials Science and Surface Engineering

In the field of materials science, Perfluoro(dibutylmethylamine) is utilized for its ability to modify surface properties and facilitate the creation of novel materials with enhanced functionalities.

Perfluoro(dibutylmethylamine) is a key ingredient in the formulation of optically transparent, superhydrophobic coatings. These coatings mimic the "lotus leaf effect," where water droplets exhibit a contact angle greater than 150 degrees, causing them to roll off the surface and remove contaminants. justia.comresearchgate.net The compound is typically used as part of a fluorinated solvent mixture, such as Fluorinert™ FC-40, which is a blend of perfluorotributylamine (B110022) and perfluoro-n-dibutylmethylamine. justia.comfishersci.com

The primary function of Perfluoro(dibutylmethylamine) in these formulations is to act as a solvent and dispersing agent for hydrophobic nanoparticles, such as silica (B1680970) aerogel or other high-surface-area particles with an average size of 200 nm or less. justia.com The low surface energy of the perfluorinated compound is crucial for achieving superhydrophobicity. nih.gov By effectively dispersing these nanoparticles, the solvent helps create a uniform, nanostructured surface topology that traps air, minimizing the contact area between the surface and water droplets. justia.comnih.gov This process can yield coatings that are not only extremely water-repellent but also optically transparent, a critical feature for applications on lenses, screens, or windows. justia.com

Table 1: Components of a Typical Superhydrophobic Coating Formulation

| Component | Example Material | Function in Formulation | Citation |

| Solvent/Dispersant | Perfluoro(dibutylmethylamine) (in FC-40) | Acts as a carrier and prevents nanoparticle agglomeration. | justia.com |

| Hydrophobic Particles | Silica Aerogel (avg. size ≤ 200 nm) | Create a nanostructured surface roughness. | justia.com |

| Binder | Ethyl cyanoacrylate, Polyurethane | Provides adhesion of particles to the substrate. | justia.com |

The effectiveness of nanostructured materials often depends on the uniform distribution of nanoparticles, as agglomeration can diminish their desired properties. justia.com Perfluoro(dibutylmethylamine) serves a dual role as an exceptional solvent and dispersant, particularly for creating stable dispersions of hydrophobic nanopowders. justia.com

In the production of transparent superhydrophobic surfaces, for instance, a coating solution may be prepared with silica aerogel powder at a concentration of 0.1 wt.% to 1 wt.% in a solvent containing Perfluoro(dibutylmethylamine). justia.com High-power ultrasonication is often employed to break down particle clumps and disperse them within the fluorinated solvent. justia.com The solvent's ability to wet and stabilize the nanoparticles prevents them from clumping together, which is essential for forming a single, uniform layer on a substrate. If the particles agglomerate, the resulting coating can become cloudy and lose its transparency. justia.com This makes Perfluoro(dibutylmethylamine) a vital processing aid in the fabrication of high-quality nanostructured coatings. justia.com

Advanced Chemical Processing Media

The high stability and unique solvent properties of Perfluoro(dibutylmethylamine) make it suitable for use in specialized chemical and biochemical processing environments.

In metabolic engineering, microbial hosts like the green alga Chlamydomonas reinhardtii can be engineered to produce valuable compounds such as sesquiterpenoids (C15). nih.gov A critical step in this bioprocess is the efficient and clean extraction of these products from the culture. Perfluorinated solvents, including mixtures containing Perfluoro(dibutylmethylamine), have been investigated as effective extraction solvents for this purpose. researchgate.netnih.gov

These solvents offer significant advantages over traditional organic solvents like dodecane, including enhanced safety, chemical stability, and potential for recycling. nih.gov In a two-phase extraction system, the perfluorinated solvent forms a distinct layer that captures the secreted terpenoids from the aqueous culture medium. researchgate.netnih.gov Research has shown that the extraction performance can vary based on the chemical structure of the target terpenoid and the specific perfluorinated solvent used. researchgate.netnih.gov Following extraction, the terpenoids can be transferred to a different solvent, such as ethanol, through liquid-liquid separation, allowing the perfluorinated solvent to be recovered and reused. nih.gov

Table 2: Comparison of Solvents for Terpenoid Extraction in Bioprocesses

| Property | Perfluorinated Solvents (e.g., FC-40) | Traditional Solvents (e.g., Dodecane) | Citation |

| Biocompatibility | High; allows for in-situ extraction. | Generally biocompatible for lab-scale use. | nih.gov |

| Safety | High (non-flammable, inert). | Flammable. | fishersci.comnih.gov |

| Stability | High chemical and thermal stability. | Less stable. | nih.govcymitquimica.com |

| Reusability | High; can be cleaned and recycled. | More difficult to recycle cleanly. | nih.gov |

| Extraction Phase | Forms a dense lower phase. | Forms a less dense upper phase. | nih.gov |

Perfluoro(dibutylmethylamine), as a component of mixtures like FC-40, is defined by its exceptional chemical inertness and thermal stability. cymitquimica.com It is a colorless, odorless liquid that is resistant to reaction with most chemicals. fishersci.comcymitquimica.com This stability makes it suitable for use in harsh chemical environments where other fluids might degrade. cymitquimica.com

Its high density (specific gravity of 1.870) and immiscibility with both aqueous and organic substances make it useful in applications requiring stable, dense fluids, such as in density determination or as a component in flame-retardant battery systems where fluid density is a critical parameter. fishersci.comgoogle.com However, its compatibility is not universal; it is known to be incompatible with strong oxidizing agents, strong acids, and finely powdered metals. fishersci.com

Table 3: Selected Physicochemical Properties of FC-40 (containing Perfluoro(dibutylmethylamine))

| Property | Value | Citation |

| Appearance | Colorless Liquid | fishersci.com |

| Odor | Odorless | fishersci.com |

| Boiling Point/Range | 158 - 173 °C | fishersci.com |

| Specific Gravity | 1.870 | fishersci.com |

| Vapor Pressure | 3 mmHg @ 25 °C | fishersci.com |

| Chemical Stability | Stable under normal conditions. | fishersci.com |

| Solubility | Insoluble in water. | fishersci.comcymitquimica.com |

Environmental Chemistry and Degradation Pathways of Perfluoro Dibutylmethylamine

Environmental Persistence and Fate Mechanisms

The defining characteristic of perfluoro(dibutylmethylamine) and related perfluorinated compounds in the environment is their extreme persistence. The strength of the carbon-fluorine (C-F) bond makes the molecule highly resistant to natural degradation processes. kaibangchem.com Materials such as Fluorinert FC-40, which is primarily composed of perfluorinated amines including perfluoro(dibutylmethylamine), are known to resist degradation in most natural environments. mascom-bremen.deumn.edu

Studies and safety data for Fluorinert FC-40 and analogous compounds like perfluorotributylamine (B110022) (PFTBA) indicate they are photochemically stable and are expected to persist in the atmosphere for over 1,000 years. mascom-bremen.deumn.edu Research on similar perfluoroamines suggests atmospheric lifetimes could even exceed 2,000 years due to their resistance to degradation by hydroxyl radicals. europa.eu

Once released, the physical properties of perfluoro(dibutylmethylamine) dictate its environmental fate. With low water solubility and a tendency to vaporize, it is expected that the compound will predominantly reside in the atmosphere. researchgate.net This persistence and potential for long-range atmospheric transport classify it as a significant environmental concern. researchgate.net3m.com While it has zero ozone depletion potential, its long atmospheric lifetime and ability to absorb infrared radiation give it a high global warming potential (GWP). mascom-bremen.de3m.com

| Property of Fluorinert™ FC-40 | Value / Observation | Source(s) |

| Appearance | Clear, colorless liquid | umn.edu |

| Primary Composition | Perfluoro compounds, primarily C12 carbons | mascom-bremen.deumn.edu |

| Ozone Depletion Potential | Zero | mascom-bremen.de3m.comsolvents.net.au |

| Global Warming Potential (GWP) | High (exceeding 5000, 100-yr-ITH) | mascom-bremen.deumn.edusolvents.net.au |

| Atmospheric Lifetime | Expected to be >1000 years | mascom-bremen.deumn.edu |

| Natural Degradation | Resistant in most natural environments | mascom-bremen.deumn.edu |

| Aquatic Toxicity | Insignificant (Lowest LL50 or EL50 is >1000 mg/L) | mascom-bremen.deumn.edu |

| Photochemical Reactivity (Smog) | Does not appreciably contribute to ground-level smog | 3m.comsolvents.net.au |

Biodegradation Studies and Defluorination Processes

Perfluoro(dibutylmethylamine) is considered to be non-biodegradable. Its molecular structure presents several barriers to microbial attack. The C-F bonds are the strongest single bonds in organic chemistry, requiring significant energy to break. kaibangchem.com Furthermore, the molecule lacks the functional groups that microbial enzymes typically target for metabolism. The fully fluorinated alkyl chains shield the carbon backbone from enzymatic reactions, and the tertiary amine group further contributes to its inertness. nih.gov

While some studies have shown that certain microorganisms, such as Pseudomonas species, can achieve partial biodegradation and defluorination of other PFAS like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), these processes are slow and often incomplete. mdpi.com However, such capabilities have not been observed for perfluoroalkylamines like perfluoro(dibutylmethylamine). The consensus in the scientific literature is that compounds like it are recalcitrant to microbial degradation. kaibangchem.comnih.gov

Consistent with its non-biodegradable nature, there are no known or identified microbial degradation pathways for perfluoro(dibutylmethylamine). The stability of the compound prevents its use by microorganisms as a source of energy or carbon. Consequently, research has not identified any microbial metabolites.

The formation of metabolites requires the parent compound to undergo transformation. As perfluoro(dibutylmethylamine) is resistant to biodegradation, the formation of persistent perfluorinated metabolites via microbial pathways is not a relevant consideration. The environmental concern is the persistence of the parent compound itself.

Abiotic Degradation Pathways

While resistant to natural degradation, perfluoro(dibutylmethylamine) can be broken down under specific, energy-intensive abiotic (non-biological) conditions.

Perfluoro(dibutylmethylamine) is expected to exhibit high stability against radiolytic decomposition. Radiolysis of non-fluorinated amines typically proceeds by cleaving the weaker carbon-hydrogen (C-H) bonds located on the carbon atom adjacent to the nitrogen. iaea.org Perfluoro(dibutylmethylamine) lacks these C-H bonds, removing this primary pathway for radiolytic attack.

Electrochemical oxidation (EO) has emerged as a promising technology for the destruction of persistent PFAS. nih.govepa.gov This method involves passing an electrical current through contaminated water using specialized electrodes, such as boron-doped diamond (BDD) or Magnéli phase titanium suboxides. nih.govgoogle.com

The degradation of PFAS via EO can occur through two main pathways:

Direct Oxidation: The PFAS molecule transfers an electron directly to the anode, initiating its decomposition. nih.govepa.gov

Indirect Oxidation: The process generates powerful oxidizing agents, such as hydroxyl radicals (•OH), on the electrode surface, which then attack the PFAS molecule. epa.gov

For many PFAS, direct electron transfer is considered the rate-limiting step. slu.se Through a series of complex reactions, the process can break the C-F, C-C, and C-N bonds, ultimately leading to the mineralization of the compound into fluoride (B91410) ions (F⁻), carbon dioxide (CO₂), and nitrogen oxides (NOx). europa.euepa.gov Although most EO research has focused on PFOA and PFOS, the fundamental principles are applicable to other highly stable PFAS, including perfluoro(dibutylmethylamine). The process is energy-intensive and its efficiency can be affected by the presence of other substances in the water, but it represents a viable, albeit engineered, pathway for its complete destruction. nih.govnih.gov

Computational Modeling for Environmental Fate Prediction (e.g., CATABOL Software Engine)

Computational models are instrumental in forecasting the environmental fate of chemical compounds, offering predictive insights into their biodegradation pathways and potential for persistence. For complex organofluorine compounds like Perfluoro(dibutylmethylamine), software engines such as the CATABOL™ program are utilized to simulate microbial degradation and predict the formation of metabolites.

Research Findings

Studies utilizing the CATABOL software have been conducted to assess the biodegradation potential of a wide range of perfluorinated chemicals (PFCs), including those listed on Canada's Domestic Substances List. pops.intresearchgate.net Perfluoro(dibutylmethylamine) is one of the 171 perfluorinated substances from this list that were evaluated using the CATABOL system. pops.intnih.gov

The CATABOL model operates as a probabilistic simulator of microbial catabolism. It is built upon a hierarchically organized set of principal metabolic transformations derived from experimental data and expert knowledge. pops.intresearchgate.net The software predicts the most likely biodegradation pathway by matching fragments of the parent molecule with known metabolic reactions, starting with those that have the highest probability of occurring. pops.int

For the broader group of 171 PFCs assessed, CATABOL predicted that a significant portion could undergo biodegradation, with predicted rates ranging from 0% to 73%. pops.int A key finding from this broad screening was the potential for many of these parent compounds to transform into highly persistent and potentially more bioaccumulative and toxic metabolites. pops.intresearchgate.net

While these general findings for the group of PFCs are available, specific, detailed research findings or data tables illustrating the predicted metabolic pathways and degradation products for Perfluoro(dibutylmethylamine) itself are not publicly available in the reviewed literature. The primary studies report on the aggregated results for the entire cohort of the 171 substances analyzed. pops.intresearchgate.net

Data Tables

Due to the absence of specific published data for the computational modeling of Perfluoro(dibutylmethylamine), a data table detailing its unique predicted metabolites and degradation pathways cannot be generated at this time. The available research provides collective predictions for a large group of perfluorinated compounds.

Analytical Methodologies for Research Characterization and Detection

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the molecular structure of Perfluoro(dibutylmethylamine) by examining the interaction of the molecule with electromagnetic radiation.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a particularly powerful tool for the analysis of fluorinated organic molecules like Perfluoro(dibutylmethylamine). rsc.org The ¹⁹F nucleus possesses unique attributes that make its NMR spectra highly informative and relatively straightforward to interpret. icpms.cz Key advantages include a high natural abundance (100%) and a large gyromagnetic ratio, which contribute to its high detection sensitivity, approaching that of proton (¹H) NMR. nih.gov

A significant feature of ¹⁹F NMR is the vast chemical shift range, which can span from -300 ppm to 400 ppm. icpms.cz This broad range minimizes the probability of signal overlap, even in complex mixtures, and makes the chemical shifts exceptionally sensitive to the local electronic environment of each fluorine atom within the molecule. icpms.cznih.gov This sensitivity allows ¹⁹F NMR to serve as a potent spectroscopic spy, providing detailed insights into molecular structure and the specific arrangement of fluorine-containing functional groups. rsc.orgicpms.cz The spectra are often first-order in nature, simplifying the analysis of spin-spin coupling. icpms.cz While specific spectral data for Perfluoro(dibutylmethylamine) is cataloged in NMR databases, the general methodology is used to confirm the structures of perfluorinated compounds synthesized through methods like electrochemical fluorination. uni-koeln.deresearchgate.net

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC), is a primary technique for the identification and quantification of Perfluoro(dibutylmethylamine). nih.gov In GC-MS analysis, the sample is vaporized and separated based on its components' boiling points and interactions with a chromatographic column before entering the mass spectrometer. gdut.edu.cn The mass spectrometer then ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique spectral fingerprint for the compound. pssnutancollege.com

The identity of Perfluoro(dibutylmethylamine) in complex samples can be confirmed by comparing its mass spectrum to established libraries, such as the NIST Mass Spectrometry Data Center. nih.govpssnutancollege.com This technique has been successfully used to identify the compound as a major peak in the ethyl acetate (B1210297) fraction of a Chlorophytum tuberosum leaf extract. pssnutancollege.com Furthermore, GC-MS combined with a Flame Ionization Detector (GC-MS/FID) has been employed for the analysis and quantification of Perfluoro(dibutylmethylamine) when used as a solvent in two-phase algal cultivation systems. nih.gov

| Analytical Technique | Application for Perfluoro(dibutylmethylamine) | Key Findings/Capabilities | References |

| GC-MS | Identification in complex mixtures | Identified in plant extracts by matching spectra with the NIST library. | nih.govpssnutancollege.com |

| GC-MS/FID | Quantification in specialized systems | Used to analyze and quantify the compound in algal culture extractions. | nih.gov |

Infrared (IR) Spectroscopy is another valuable tool used in the structural elucidation of Perfluoro(dibutylmethylamine). researchgate.net This technique measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum provides information about the functional groups present in the compound. For Perfluoro(dibutylmethylamine), vapor-phase IR spectra are available that contribute to its structural characterization. nih.gov IR spectroscopy is often used in conjunction with NMR and mass spectrometry to provide comprehensive evidence for an assigned chemical structure. researchgate.net

Chromatographic Separation Methods

Chromatographic methods are essential for isolating Perfluoro(dibutylmethylamine) from complex sample matrices prior to its detection and characterization. Gas Chromatography (GC) is the most prominently cited separation technique for this compound. pssnutancollege.comnih.gov Its effectiveness is demonstrated in its coupling with mass spectrometry (GC-MS), where the GC column separates volatile compounds like Perfluoro(dibutylmethylamine) from other components in a mixture. gdut.edu.cnpssnutancollege.com This separation is crucial for obtaining a clean mass spectrum for unambiguous identification, as seen in its analysis in plant extracts and specialized solvent systems. pssnutancollege.comnih.gov

While not specifically documented for Perfluoro(dibutylmethylamine), High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique used for the separation of other perfluorinated compounds, such as perfluorinated carboxylic acids, indicating its potential utility in the analysis of related substances. researchgate.net

Detection in Complex Matrices and Environmental Samples

The detection of Perfluoro(dibutylmethylamine) in intricate samples, such as biological extracts and environmental media, presents an analytical challenge that requires highly sensitive and specific methods.

Perfluoro(dibutylmethylamine) is recognized as a per- and polyfluoroalkyl substance (PFAS), a class of compounds under scrutiny for their environmental persistence. aem.orgresearchgate.net Its presence on substance lists like the AEM PFAS List and its cataloging by the Environmental Protection Agency (EPA) underscore its relevance in environmental contexts. aem.orgepa.gov

While a specific standardized method for the environmental monitoring of Perfluoro(dibutylmethylamine) is not detailed, the general approach for PFAS analysis in environmental samples like surface water is well-established. acs.org These methods typically involve sample collection and extraction, followed by analysis using highly sensitive instrumentation. researchgate.net Techniques such as liquid chromatography coupled to mass spectrometry are commonly used for the detection of PFAS in water and biota. researchgate.netacs.org The detection of Perfluoro(dibutylmethylamine) in a complex biological matrix like a plant extract using GC-MS demonstrates a viable method for its identification in non-routine samples. pssnutancollege.com

Analytical Techniques for Biological Matrices (e.g., Volatile Compound Profiling in Animal Secretions)

The detection and characterization of perfluoro(dibutylmethylamine) and other perfluorinated compounds in biological matrices present a significant analytical challenge. This is due to the complexity of the matrices and the often trace-level concentrations of the target analytes. In the specialized context of volatile compound profiling in animal secretions, such as scent markings, urine, or glandular exudates, highly sensitive and specific methodologies are required. nih.govmdpi.com The primary analytical approach for such an application would involve a combination of sophisticated sample preparation techniques and advanced chromatographic and spectrometric methods. nih.gov

The analysis of volatile organic compounds (VOCs) from animal secretions is a cornerstone of chemical ecology, aiming to understand animal communication, territorial marking, and reproductive status. nih.goviastate.edu While direct research on perfluoro(dibutylmethylamine) in this context is not extensively published, the established methods for profiling other volatile semiochemicals provide a robust framework for its potential detection and quantification. nih.govcncb.ac.cn

Gas chromatography-mass spectrometry (GC-MS) is the most prominent and powerful technique for the analysis of volatile compounds in complex biological samples. nih.govbaua.de For a thermally stable and volatile compound like perfluoro(dibutylmethylamine), GC-MS would be the method of choice. The process involves separating the volatile components of a sample in the gas phase using a capillary column, followed by detection and identification based on their mass-to-charge ratio.

To enhance the detection of trace amounts of perfluoro(dibutylmethylamine) from a biological matrix, a pre-concentration step is typically necessary. Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique well-suited for this purpose. nih.gov In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the biological sample (e.g., animal secretion). Volatile and semi-volatile compounds, including potentially perfluoro(dibutylmethylamine), partition onto the fiber. The fiber is then thermally desorbed in the injector port of the GC-MS system, transferring the analytes for separation and detection.

The mass spectrum of perfluoro(dibutylmethylamine) would exhibit a characteristic fragmentation pattern under electron ionization, allowing for its unambiguous identification. nih.gov The NIST Mass Spectrometry Data Center provides reference spectra for perfluoro(dibutylmethylamine) that can be used for library matching. nih.gov

While GC-MS is ideal for volatile compounds, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the dominant technique for the analysis of non-volatile or less volatile per- and polyfluoroalkyl substances (PFAS) in biological fluids like blood, plasma, and urine. researchgate.netnih.govresearchgate.net Should perfluoro(dibutylmethylamine) or its metabolites be present in a less volatile form within a biological matrix, LC-MS/MS would be the preferred analytical approach. This often involves derivatization of the target amines to improve their chromatographic retention and ionization efficiency. researchgate.netnih.govacs.org For instance, primary amines can be derivatized with perfluorinated aldehydes to enhance their detection by LC-MS/MS. nih.govacs.org

The following tables illustrate the type of data that would be generated in the analysis of perfluoro(dibutylmethylamine) in a hypothetical animal secretion sample using HS-SPME followed by GC-MS.

Table 1: GC-MS Parameters for the Analysis of Perfluoro(dibutylmethylamine)

| Parameter | Value |

| Gas Chromatograph | Agilent 7890A or similar |

| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C |

| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Mass Spectrometer | Agilent 5975C MSD or similar |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 40-550 |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| This table presents a hypothetical set of parameters for the analysis of Perfluoro(dibutylmethylamine) based on standard methods for volatile organic compounds. |

Table 2: Hypothetical Research Findings for Perfluoro(dibutylmethylamine) in Animal Secretions

| Analytical Parameter | Finding | Reference |

| Retention Time (min) | ~7.89 | oiirj.org |

| Major Mass Fragments (m/z) | 69, 131, 219, 269, 482 | nih.gov |

| Limit of Detection (LOD) | Low ng/g range (estimated based on similar VOC analyses) | nih.gov |

| Limit of Quantification (LOQ) | Mid ng/g range (estimated based on similar VOC analyses) | nih.gov |

| This table contains hypothetical and literature-based data to illustrate potential research findings. The retention time is based on a similar analysis found in the literature, and the mass fragments are from the PubChem database. |

The characterization of volatile compounds in animal secretions is a complex field that provides valuable insights into animal behavior and physiology. nih.govmdpi.com The application of advanced analytical techniques like GC-MS with SPME would be essential for the identification and quantification of specific compounds like perfluoro(dibutylmethylamine) if they were present in such biological matrices.

Theoretical and Computational Studies on Perfluoro Dibutylmethylamine

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, which solve the Schrödinger equation with various levels of approximation, are fundamental to understanding the electronic structure and inherent reactivity of a molecule. bosch.com Methods like Density Functional Theory (DFT) and ab initio calculations can predict geometries, molecular orbital energies, and the transition states of chemical reactions. uni-koeln.de

While specific, in-depth quantum chemical studies detailing the bond lengths, angles, and electronic properties of perfluoro(dibutylmethylamine) are not extensively detailed in the surveyed literature, its basic molecular identifiers and computed properties are well-documented. For complex perfluorinated compounds, quantum calculations are often employed to understand their formation and reactivity. For instance, theoretical studies are used to investigate the mechanism of electrochemical fluorination (the Simons process), a key method for producing perfluorinated materials, by modeling the high-valent nickel fluoride (B91410) species believed to be involved in the fluorination of organic substrates. Similarly, quantum methods like DFT have been used to predict the thermal decomposition pathways and products for other complex molecules, providing insight into their stability and reactivity under high temperatures. uni-koeln.de

Table 1: Computed Molecular Properties of Perfluoro(dibutylmethylamine)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉F₂₁N | |

| Molecular Weight | 521.07 g/mol | |

| IUPAC Name | 1,1,2,2,3,3,4,4,4-nonafluoro-N-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-N-(trifluoromethyl)butan-1-amine | |

| CAS Number | 514-03-4 | |

| InChIKey | PSJKAILWKIKKNU-UHFFFAOYSA-N |

| SMILES | C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F)(F)F)(F)F | |

This table presents data computed by various chemical information services and databases.

Molecular Dynamics Simulations for Interfacial Phenomena and Fluid Behavior

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time based on classical mechanics, providing a window into the dynamic behavior of substances. This technique is particularly useful for studying the bulk properties of fluids and the complex phenomena that occur at interfaces. MD simulations can elucidate how polymer chains diffuse and entangle across an interface, which is crucial for understanding adhesion and composite material strength.

For perfluorinated liquids, MD simulations can reveal insights into their fluid behavior and interactions with other phases. Although specific MD simulation studies focused exclusively on perfluoro(dibutylmethylamine) are not prominent in the available literature, the compound is used in experimental studies of fluid dynamics where such simulations are highly relevant. For example, MD simulations of similar systems, such as tetrabutylammonium (B224687) bromide solutions, are used to investigate the structure of gas-liquid interfaces and determine properties like interfacial tension. In lipid bilayer simulations, MD is used to determine properties like the area per lipid and the orientational order of hydrocarbon chains, showcasing its power in characterizing fluid and soft-matter systems.

Predictive Modeling of Degradation Pathways and Products

Predictive modeling uses computational algorithms and structure-activity relationships to forecast the fate of chemicals in the environment, such as their potential for biodegradation. These models are crucial for assessing the persistence and potential environmental impact of compounds like perfluoro(dibutylmethylamine).

One prominent tool is the CATABOL software, a simulator for microbial degradation that has been used to predict metabolic pathways for a large number of perfluorinated substances. While it is not explicitly stated whether perfluoro(dibutylmethylamine) was among the 171 compounds studied, the general findings for perfluorinated chemicals (PFCs) are highly relevant. These studies predict that while the parent compounds can biodegrade to a certain extent, this process can lead to the formation of highly persistent and potentially more toxic and bioaccumulative metabolites. Notably, perfluorooctanoic acid (PFOA) and perfluorooctanesulfonate (B1231939) (PFOS) were predicted to be persistent end-products for a significant percentage of the studied PFCs. Other modeling approaches use a fragment contribution method to predict biodegradation potential under specific conditions, such as methanogenic anaerobic environments.

Table 2: General Findings of Predictive Biodegradation Models (e.g., CATABOL) for Perfluorinated Compounds (PFCs)

| Finding | Details | Source |

|---|---|---|

| Parent Compound Degradation | The extent of biodegradation for parent PFCs could reach up to 60%. | |

| Metabolite Formation | Degradation often results in the formation of persistent metabolites in significant quantities. | |

| Trend in Metabolites | A general trend was observed where PFCs are transformed into more bioaccumulative and toxic products. |

| Common Persistent Products | Perfluorooctanoic acid (PFOA) and perfluorooctanesulfonate (PFOS) are common predicted persistent products of many PFCs. | |

Simulation of Transport Phenomena in Microfluidic and Heat Transfer Systems

Simulations of transport phenomena, often using methods like Computational Fluid Dynamics (CFD), are essential for designing and optimizing systems involving fluid flow and heat exchange, particularly at the microscale. Perfluoro(dibutylmethylamine) has been used as a working fluid in experimental studies of liquid-liquid "Taylor flows" within mini and micro-capillaries. These segmented flows are of great interest for microfluidic devices and thermal management systems because they can dissipate very high heat fluxes while maintaining minimal temperature variations.

In these studies, experimental measurements are often complemented by CFD simulations to gain a deeper understanding of the hydrodynamics. Simulations can provide detailed velocity distributions within the carrier and dispersed phases of the Taylor flow, which are difficult to measure experimentally. By analyzing parameters such as droplet length, viscosity ratio, and flow velocity, these combined experimental and simulation studies provide insights that facilitate the optimization of microfluidic devices for chemical processes and heat transfer applications. Furthermore, perfluorinated solvents including perfluoro-n-dibutylmethylamine have been evaluated for their use in two-phase extraction systems for bioproducts, a process governed by mass transport phenomena.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Approaches with Enhanced Sustainability

The traditional industrial production of perfluorinated amines often relies on electrochemical fluorination (ECF), such as the Simons process. cas.cnacademie-sciences.fr This method, while effective, can be energy-intensive and non-selective, leading to complex mixtures of products. cas.cnacademie-sciences.fr Recognizing these drawbacks, a significant area of future research is the development of "green" or more sustainable fluorination techniques. researchgate.net

The goal is to create synthetic routes that are more efficient, use less hazardous reagents, reduce waste, and lower energy consumption. numberanalytics.comnumberanalytics.com Key areas of investigation include:

Alternative Fluorinating Reagents: Research is moving towards replacing harsh reagents like elemental fluorine (F₂) and hydrofluoric acid (HF) with safer, more selective alternatives. numberanalytics.comnumberanalytics.com This includes the development of novel nucleophilic and electrophilic fluorinating agents that operate under milder conditions.

Catalytic Fluorination: The design of efficient and environmentally benign catalysts, including those based on transition metals like palladium and copper, is crucial for improving the selectivity and efficiency of fluorination reactions. cas.cnnumberanalytics.com

Electrochemical and Photochemical Methods: Modern electrochemical fluorination techniques offer a reagent-free approach, using electricity to drive fluorination in the presence of safer fluoride (B91410) sources like Et₃N·3HF. numberanalytics.com Photochemical methods are also being explored as a low-energy alternative. numberanalytics.com

Benign C1 Sources: Innovative strategies are being developed to use abundant and non-toxic C1 sources, such as carbon dioxide (CO₂) and carbon disulfide (CS₂), to synthesize fluorinated amines and their derivatives, making the processes more environmentally friendly. acs.org

The push for sustainable chemistry aims to retain the valuable properties of perfluorinated compounds while minimizing their environmental footprint from production to end-of-life. researchgate.netnumberanalytics.com

Exploration of New Applications in Advanced Materials and Chemical Engineering

The exceptional stability and unique surface properties of perfluorinated compounds continue to inspire new applications beyond their traditional uses. Research is actively exploring their integration into advanced materials and novel chemical engineering processes.

Advanced Polymers and Materials: Fluorinated polymers are being developed for a wide range of high-performance applications. researchgate.net These include materials for flexible electrodes, energy storage capacitors, triboelectric nanogenerators, and lithium batteries. researchgate.net Nanoporous polymers derived from perfluoroarenes are showing promise for chemical capture and separation processes due to their superhydrophobic nature and high stability. yavuzlab.comkaist.ac.kr

Biomedical Applications: The unique properties of fluorinated compounds are being leveraged in the biomedical field. For instance, fluorinated tripodal tris-thioureas are being investigated as highly active anion transporters across cell membranes, which could have future therapeutic applications. rsc.org Perfluorocarbons, including mixtures containing F-dibutylmethylamine, have also been patented for use in cosmetic and pharmaceutical emulsions. google.com

Specialty Solvents and Separation: The immiscibility of perfluorocarbons with both aqueous and organic solvents makes them suitable for use as specialty solvents in biphasic catalysis and separation. Perfluoro(dibutylmethylamine) has been specifically evaluated as a biocompatible solvent for the in situ extraction of high-value compounds like sesquiterpenoids from algal cultures, which could enable more sustainable bioprocessing.

Fire Extinguishing Agents: Researchers are using computational models to design and tailor novel perfluorinated molecules as potential next-generation fire extinguishants, aiming for high efficiency with minimal environmental impact, such as low global warming potential and zero ozone depletion potential. researchgate.net

These emerging applications highlight the versatility of perfluorinated compounds and the potential for creating new technologies by harnessing their distinct chemical and physical properties.

Enhanced Understanding of Environmental Transformation and Remediation

The very stability that makes perfluorinated compounds like Perfluoro(dibutylmethylamine) useful also makes them extremely persistent in the environment, leading to their designation as "forever chemicals". fixed.earth A critical area of future research is to better understand their environmental fate and develop effective remediation technologies.

Perfluoroalkyl substances are generally resistant to biodegradation due to the strength of the C-F bond. fixed.earthrsc.org While some polyfluorinated substances (which contain C-H bonds) can be transformed by microbes, perfluorinated compounds are significantly more recalcitrant. mdpi.comnih.gov Research indicates that the biodegradation of many PFAS precursors often leads to the formation of highly stable terminal products like perfluorocarboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs). acs.orgpops.int

Future research priorities in this area include:

Identifying Degradation Pathways: Elucidating the specific microbial or abiotic pathways through which these compounds might transform in the environment. nih.govserdp-estcp.mil Studies are exploring whether microbial communities in soil and sediment can degrade these substances, even at very slow rates. fixed.earthnih.gov

Developing Remediation Technologies: Current remediation methods often involve physical processes like adsorption onto activated carbon, which only transfers the contaminant rather than destroying it. fixed.earth Future work is focused on destructive technologies, such as advanced oxidation/reduction processes and sonolysis, that can break the C-F bond. mdpi.comacs.org

Investigating Bioremediation: Although challenging, bioremediation remains a promising and potentially low-cost approach. fixed.earthnih.gov Research aims to identify and cultivate microorganisms or consortia of microbes capable of degrading perfluorinated compounds. fixed.earthnih.gov

A deeper understanding of how these molecules behave and persist in various environmental compartments is essential for developing effective risk management and cleanup strategies. academie-sciences.frnih.gov

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is becoming increasingly vital in the study of perfluorinated compounds. This integrated approach accelerates the pace of discovery and provides deeper insights than either method could alone. rsc.org

Computational chemistry, using methods like Density Functional Theory (DFT) and molecular dynamics simulations, allows researchers to predict the properties, reactivity, and environmental behavior of molecules like Perfluoro(dibutylmethylamine). researchgate.netresearchgate.net This in silico approach is being applied in several key areas:

Designing Novel Compounds: Computational tools are used to design and screen new perfluorinated molecules with desired properties, such as for fire suppression or pharmaceutical applications, before they are synthesized in the lab. researchgate.netnih.gov This saves time, resources, and reduces the synthesis of potentially hazardous materials.

Predicting Physicochemical Properties: Models can estimate crucial properties like acidity constants (pKa) and partitioning behavior, which are essential for understanding environmental fate. tandfonline.com However, studies show that computational predictions must be carefully calibrated with experimental data, as discrepancies can arise, particularly for more complex molecules. tandfonline.com

Elucidating Mechanisms: Simulations help to understand complex mechanisms at the molecular level. This includes modeling the interactions of fluorinated compounds with biological membranes, the mechanisms of transmembrane transport, and the thermodynamics of chemical reactions. rsc.orgresearchgate.net

Forecasting Biodegradation: Software platforms like CATABOL are being developed to predict the metabolic pathways and breakdown products of perfluorinated chemicals, helping to assess their environmental fate before widespread use. pops.intresearchgate.net

By combining theoretical predictions with empirical results, scientists can build more accurate models, optimize experimental designs, and accelerate the development of safer, more effective, and sustainable fluorinated materials and technologies. rsc.orgmdpi.com

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying perfluoro(dibutylmethylamine) in environmental and biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution for high specificity and sensitivity. Follow FDA FVM Program guidelines (2019) for method validation, including assessing limits of detection (LOD: 0.01–0.1 ng/mL), precision (CV <15%), and recovery rates (80–120%) . For complex matrices like serum, incorporate solid-phase extraction (SPE) to mitigate matrix effects. Cross-validate results using inter-laboratory comparisons to ensure reproducibility .

Q. How can researchers design studies to assess the toxicokinetics of perfluoro(dibutylmethylamine) in human populations?

- Methodological Answer :

- Study Design : Conduct longitudinal cohort studies with matched serum and urine samples to track absorption, distribution, and elimination. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans.

- Key Parameters : Measure serum half-life (estimated >2 years for long-chain perfluoroalkyl substances), liver-to-serum concentration ratios, and renal clearance rates .

- Confounding Factors : Adjust for covariates like age, sex, and coexposure to other perfluoroalkyl compounds (PFAS) using multivariate regression .

Q. What sampling protocols minimize cross-contamination when analyzing perfluoro(dibutylmethylamine) in environmental matrices?

- Methodological Answer :

- Soil/Water Sampling : Use stainless-steel or polypropylene tools to avoid PFAS leaching. Collect samples from multiple depths (e.g., 0–30 cm for soil; shallow groundwater at 1–5 m) to assess vertical migration .

- Lab Protocols : Pre-rinse containers with methanol and analyze field blanks to detect background contamination. Follow EU 2022/1431 recommendations for monitoring PFAS in food and water .

Advanced Research Questions

Q. How can contradictory findings on perfluoro(dibutylmethylamine)’s atmospheric degradation products be resolved?

- Methodological Answer :

- Computational Approaches : Employ density functional theory (DFT) at the M06-2X/aug-cc-pVTZ level to predict reaction pathways. Compare theoretical outcomes (e.g., CF₃OCFO vs. CFOCF₂OH as products) with experimental FTIR/GC-MS data .

- Mechanistic Studies : Investigate secondary reactions (e.g., photolysis, wall interactions) using flow-tube reactors under controlled humidity and temperature. Reconcile discrepancies by testing catalytic agents (e.g., NOₓ, O₃) that may convert intermediates .

Q. What strategies are effective for integrating multi-omics data to elucidate perfluoro(dibutylmethylamine)’s endocrine disruption mechanisms?

- Methodological Answer :

- Experimental Workflow :

Transcriptomics : Use RNA-seq to identify dysregulated genes (e.g., PPARα, ESR1) in exposed cell lines.

Proteomics : Apply SILAC labeling to quantify protein expression changes (e.g., albumin binding, liver enzyme activity).

Metabolomics : Profile serum metabolites via LC-QTOF-MS to detect perturbations in steroidogenesis or lipid metabolism .

- Data Integration : Apply weighted gene co-expression network analysis (WGCNA) to link molecular pathways with phenotypic outcomes (e.g., reduced semen quality, endometriosis risk) .

Q. How should researchers address conflicting epidemiological data on perfluoro(dibutylmethylamine)’s association with reproductive toxicity?

- Methodological Answer :

- Meta-Analysis Framework : Pool data from cohorts like the LIFE and ENDO studies using random-effects models. Stratify by exposure levels (<1 ng/mL vs. >10 ng/mL serum concentrations) and adjust for PFAS mixtures via toxic equivalency (TEQ) factors .

- Bias Mitigation : Apply directed acyclic graphs (DAGs) to identify confounders (e.g., socioeconomic status, diet) and use inverse probability weighting to reduce selection bias .

Methodological Challenges and Solutions

Q. What computational tools predict perfluoro(dibutylmethylamine)’s physicochemical properties when experimental data are limited?

- Answer :

- Tools : Use EPI Suite’s KOWWIN for log Kow estimation (>6.5, indicating high bioaccumulation potential) and SPARC for pKa/pKb calculations. Validate predictions against the DCPP Plasma Properties Database (e.g., vapor pressure: 0.1–1.0 Pa at 25°C) .

- Limitations : Address discrepancies between predicted and observed water solubility (log S: -4 to -5) via molecular dynamics simulations .

Q. How can researchers optimize in vitro assays to assess perfluoro(dibutylmethylamine)’s immunotoxicity?

- Answer :

- Assay Design : Use primary human peripheral blood mononuclear cells (PBMCs) exposed to 0.1–100 µM doses. Measure IL-6/TNF-α secretion via ELISA and mitochondrial membrane potential via JC-1 staining.

- Controls : Include positive controls (e.g., LPS for inflammation) and negative controls (solvent-only) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。